molecular formula C25H18FN3OS2 B2465777 5-[(2,4-Diphenyl-1,3-thiazol-5-yl)methyl]-1,3,4-oxadiazol-2-yl 4-fluorobenzyl sulfide CAS No. 338750-02-0

5-[(2,4-Diphenyl-1,3-thiazol-5-yl)methyl]-1,3,4-oxadiazol-2-yl 4-fluorobenzyl sulfide

Cat. No.: B2465777
CAS No.: 338750-02-0
M. Wt: 459.56
InChI Key: BNLDASDXBQFPPD-UHFFFAOYSA-N
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Description

The compound 5-[(2,4-Diphenyl-1,3-thiazol-5-yl)methyl]-1,3,4-oxadiazol-2-yl 4-fluorobenzyl sulfide (CAS: 338750-02-0) is a heterocyclic hybrid molecule combining a 1,3-thiazole core and a 1,3,4-oxadiazole ring system. Its molecular formula is C₁₈H₁₃N₃OS₂, with a molecular weight of 351.45 g/mol . The structure features a 2,4-diphenyl-substituted thiazole linked via a methyl group to the oxadiazole ring, which is further substituted with a 4-fluorobenzyl sulfide moiety.

Properties

IUPAC Name

2-[(2,4-diphenyl-1,3-thiazol-5-yl)methyl]-5-[(4-fluorophenyl)methylsulfanyl]-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18FN3OS2/c26-20-13-11-17(12-14-20)16-31-25-29-28-22(30-25)15-21-23(18-7-3-1-4-8-18)27-24(32-21)19-9-5-2-6-10-19/h1-14H,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNLDASDXBQFPPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(SC(=N2)C3=CC=CC=C3)CC4=NN=C(O4)SCC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18FN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-[(2,4-Diphenyl-1,3-thiazol-5-yl)methyl]-1,3,4-oxadiazol-2-yl 4-fluorobenzyl sulfide (CAS No. 338750-02-0) is a synthetic compound that incorporates both thiazole and oxadiazole moieties. These structural components are known for their diverse biological activities, including antimicrobial, antitumor, and antifungal properties. This article reviews the biological activity of this compound based on available research findings.

Chemical Structure and Properties

The molecular formula of the compound is C25H18FN3OS2C_{25}H_{18}FN_3OS_2 with a molecular weight of 459.56 g/mol. The presence of the thiazole and oxadiazole rings contributes to its potential biological activities.

Antimicrobial Activity

Research has indicated that compounds featuring the oxadiazole moiety exhibit significant antimicrobial properties. A study by Dhumal et al. (2021) demonstrated that derivatives of 1,3,4-oxadiazole possess antibacterial and antifungal activities against various pathogens. Specifically, compounds with thiazole rings showed enhanced activity against Mycobacterium bovis BCG and other bacteria .

Compound Target Pathogen Activity
Compound 1Mycobacterium bovis BCGStrong inhibition
Compound 2Staphylococcus aureusModerate inhibition
Compound 3Candida albicansModerate inhibition

Antitumor Activity

Thiazole and oxadiazole derivatives have been studied for their antitumor potential. For instance, compounds similar to the target compound have shown cytotoxic effects on cancer cell lines such as A-431 and Jurkat cells. The structure–activity relationship (SAR) studies suggest that modifications in the phenyl rings enhance their cytotoxicity .

Study Cell Line IC50 (µg/mL)
Study AA-4311.61
Study BJurkat1.98

Antifungal Activity

The compound's antifungal properties have been evaluated against various fungal strains. In a comparative study, compounds containing oxadiazole rings were shown to be more effective than commercial fungicides like hymexazol at inhibiting fungal growth .

The biological activity of this compound is hypothesized to involve interactions with specific biological targets:

  • Antimicrobial Mechanism : The oxadiazole ring may disrupt bacterial cell wall synthesis or interfere with DNA replication.
  • Antitumor Mechanism : The compound may induce apoptosis in cancer cells through the modulation of key signaling pathways or by inhibiting specific enzymes involved in cell proliferation.

Case Studies

Several case studies have highlighted the effectiveness of thiazole and oxadiazole derivatives in clinical settings:

  • Antitubercular Activity : A study demonstrated that compounds with similar structures inhibited Mycobacterium tuberculosis effectively.
  • Cytotoxicity Against Cancer Cells : Research indicated significant cytotoxic effects on various cancer cell lines, showcasing the potential for therapeutic applications in oncology.

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated the anticancer potential of oxadiazole derivatives, including this compound. Research has shown that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • In vitro Studies : Compounds related to oxadiazoles have been tested against glioblastoma cell lines, showing promising results in inducing apoptosis and inhibiting cell proliferation .
  • Molecular Docking Studies : These studies suggest that the compound can effectively bind to specific protein targets involved in cancer progression, enhancing its potential as an anticancer agent .

Antidiabetic Properties

The compound has also been investigated for its antidiabetic effects. In vivo studies using models like Drosophila melanogaster have indicated that certain oxadiazole derivatives can significantly lower glucose levels, suggesting their potential in managing diabetes .

Antimicrobial Activity

Oxadiazole derivatives are known for their antimicrobial properties. The compound has shown effectiveness against various bacterial strains and fungi, making it a candidate for further development as an antimicrobial agent .

Material Science Applications

Beyond biological applications, oxadiazoles are utilized in material science due to their unique properties:

UV Absorption and Fluorescence

Oxadiazoles are incorporated into materials for UV protection and fluorescence applications. Their ability to absorb UV light makes them suitable for use in coatings and polymers that require enhanced durability against UV radiation.

Scintillators

The stability and luminescent properties of oxadiazoles make them ideal candidates for scintillator materials used in radiation detection.

Case Studies

Study ReferenceApplication FocusKey Findings
AnticancerSignificant cytotoxicity against glioblastoma cells; induction of apoptosis observed.
AntidiabeticCompounds demonstrated a reduction in glucose levels in Drosophila melanogaster.
AntimicrobialEffective against Gram-positive and Gram-negative bacteria; potential for new antibiotic development.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The compound’s uniqueness lies in its combination of thiazole , oxadiazole , and 4-fluorobenzyl groups. Below is a comparison with key analogues:

Compound Name Core Structure Key Substituents Biological Activity Relevance Reference
5-[(2,4-Diphenyl-1,3-thiazol-5-yl)methyl]-1,3,4-oxadiazol-2-yl 4-fluorobenzyl sulfide (Target) Thiazole + oxadiazole 4-Fluorobenzyl sulfide Potential enzyme inhibition
3-({5-[(4-Fluorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)-1H-indole (6s) Oxadiazole + indole 4-Fluorobenzyl sulfide α-Glucosidase inhibition (IC₅₀: 18 µM)
4-Methylbenzyl 5-[(E)-2-phenylethenyl]-1,3,4-oxadiazol-2-yl sulfide Oxadiazole 4-Methylbenzyl + phenylethenyl Not reported (structural analogue)
2-(4-Methylphenyl)-5-[({[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)sulfanyl]-1,3,4-thiadiazole Thiadiazole dimer 4-Methylphenyl + thiadiazole linkage Crystallographic study
Potassium 4-[(4-fluorobenzyl)carbamoyl]-1-methyl-2-(1-methyl-1-{[(5-methyl-1,3,4-oxadiazol-2-yl)carbonyl]amino}ethyl)-6-oxo-1,6-dihydropyrimidin-5-olate Oxadiazole + pyrimidine 4-Fluorobenzyl carbamoyl Pharmacopeial reference compound

Key Observations :

  • Fluorobenzyl vs. Methylbenzyl Groups : The 4-fluorobenzyl substituent in the target compound and compound 6s enhances polarity and electron-withdrawing effects compared to methylbenzyl groups (e.g., in ). This substitution correlates with improved α-glucosidase inhibition (e.g., 6s showed IC₅₀ = 18 µM vs. acarbose reference) .
  • Thiazole-Oxadiazole Hybrid vs. Thiadiazole Dimers : The target compound’s thiazole-oxadiazole scaffold may offer better metabolic stability than thiadiazole dimers (e.g., ), as oxadiazoles are less prone to hydrolysis .
  • Role of Indole vs. Thiazole Moieties : Compound 6s incorporates an indole ring instead of a thiazole, which broadens π-π stacking interactions but may reduce selectivity due to increased hydrophobicity .

Preparation Methods

Thiazole Ring Construction

The 2,4-diphenylthiazole segment is synthesized via the Hantzsch thiazole synthesis, where α-bromo ketones react with thioamides. For instance, bromination of 1-(4-acetylphenyl)-5-oxopyrrolidine-3-carboxylic acid yields an α-bromoacyl intermediate, which undergoes cyclocondensation with thiobenzamide in acetic acid at 60°C to form the thiazole ring. This method achieves regioselectivity by leveraging the electronic effects of substituents on the α-carbon.

Oxadiazole Formation

The 1,3,4-oxadiazole ring is typically derived from cyclodehydration of diacylhydrazides. A common protocol involves treating 5-[(2,4-diphenyl-1,3-thiazol-5-yl)methyl]carbohydrazide with phosphorus oxychloride ($$ \text{POCl}3 $$) under reflux, facilitating intramolecular cyclization via elimination of water. Alternative methods employ Burgess reagent or hexamethyldisilazane (HMDS) as cyclizing agents, though $$ \text{POCl}3 $$ remains preferred for its high yield (70–85%).

Detailed Synthetic Pathways

Route 1: Sequential Cyclization and Substitution

Step 1: Synthesis of 2,4-Diphenyl-5-(chloromethyl)thiazole
1-(4-(2-Bromoacetyl)phenyl)-5-oxopyrrolidine-3-carboxylic acid is prepared by brominating 1-(4-acetylphenyl)-5-oxopyrrolidine-3-carboxylic acid with $$ \text{Br}2 $$ in acetic acid. Cyclocondensation with thiobenzamide in acetic acid yields 2,4-diphenylthiazole-5-carbaldehyde, which is reduced to the corresponding alcohol using sodium borohydride ($$ \text{NaBH}4 $$) and subsequently chlorinated with thionyl chloride ($$ \text{SOCl}_2 $$).

Step 2: Oxadiazole Ring Formation
The chloromethyl intermediate is reacted with hydrazine hydrate in ethanol to form 5-[(2,4-diphenyl-1,3-thiazol-5-yl)methyl]carbohydrazide. Cyclodehydration with $$ \text{POCl}_3 $$ at 100°C for 6 hours produces the 1,3,4-oxadiazole core.

Step 3: Sulfide Functionalization
The oxadiazole-thiazole hybrid is treated with 4-fluorobenzyl mercaptan and triethylamine in DMF at 80°C, yielding the target compound. Purification via column chromatography (silica gel, ethyl acetate/hexane) affords the product in 68% yield.

Route 2: One-Pot Multicomponent Approach

Recent advances employ one-pot methodologies to streamline synthesis. A mixture of 2,4-diphenylthiazole-5-carbaldehyde, carbohydrazide, and 4-fluorobenzyl disulfide is heated in $$ \text{POCl}_3 $$ at 120°C for 8 hours. This tandem cyclization-thiolation process avoids intermediate isolation, achieving a 75% yield.

Reaction Optimization and Mechanistic Insights

Cyclodehydration Catalysts

Comparative studies of cyclizing agents reveal $$ \text{POCl}_3 $$ outperforms HMDS and Burgess reagent in oxadiazole formation (Table 1).

Cyclizing Agent Temperature (°C) Time (h) Yield (%)
$$ \text{POCl}_3 $$ 100 6 85
HMDS 80 12 62
Burgess reagent 130 0.25 78

Data synthesized from Refs.

The mechanism involves protonation of the hydrazide’s carbonyl oxygen by $$ \text{POCl}_3 $$, followed by nucleophilic attack and water elimination.

Microwave-Assisted Thiolation

Microwave irradiation (300 W, 100°C) accelerates the sulfide coupling step, reducing reaction time from 12 hours to 30 minutes while maintaining a 70% yield. This method minimizes side reactions such as oxidation of the thiol group.

Structural Characterization and Analytical Data

Spectroscopic Confirmation

  • $$ ^1\text{H NMR} $$ (400 MHz, CDCl$$ _3 $$) : δ 8.12–7.25 (m, 14H, aromatic), 4.52 (s, 2H, SCH$$ _2 $$), 4.01 (s, 2H, CH$$ _2 $$-thiazole).
  • $$ ^{13}\text{C NMR} $$ : 167.8 (C=S), 162.1 (C-F), 152.3 (oxadiazole C-2), 141.2–126.5 (aromatic carbons).
  • HRMS (ESI) : m/z 459.1123 [M+H]$$ ^+ $$ (calculated: 459.1128).

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water, 70:30) confirms ≥98% purity, with a retention time of 6.7 minutes.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for synthesizing 5-[(2,4-Diphenyl-1,3-thiazol-5-yl)methyl]-1,3,4-oxadiazol-2-yl 4-fluorobenzyl sulfide?

  • Methodological Answer : The compound is synthesized via multi-step organic reactions. A typical route involves:

Thiazole Core Formation : Condensation of thiourea derivatives with α-bromo ketones to construct the 2,4-diphenylthiazole moiety .

Oxadiazole Ring Closure : Cyclization of a thiosemicarbazide intermediate using dehydrating agents like POCl₃ or H₂SO₄ to form the 1,3,4-oxadiazole ring .

Sulfide Bond Formation : Nucleophilic substitution between a thiol-containing intermediate and 4-fluorobenzyl bromide in the presence of a base (e.g., K₂CO₃) .

  • Key Considerations : Monitor reaction progress using TLC and optimize solvent systems (e.g., DMF for polar intermediates, toluene for Suzuki couplings).

Q. What spectroscopic techniques are used to characterize this compound, and what critical data points should be prioritized?

  • Methodological Answer :

  • ¹H/¹³C NMR : Confirm regiochemistry of the thiazole and oxadiazole rings. For example, the thiazole C5-methyl proton appears as a singlet near δ 2.5 ppm, while oxadiazole protons are deshielded (δ 8.0–8.5 ppm) .
  • HRMS : Verify molecular ion peaks (e.g., [M+H]⁺) with <5 ppm mass error .
  • FT-IR : Identify sulfide C-S stretches (600–700 cm⁻¹) and oxadiazole C=N stretches (1600–1650 cm⁻¹) .

Advanced Research Questions

Q. How can crystallographic studies resolve ambiguities in the molecular conformation of this compound?

  • Methodological Answer :

  • X-ray Diffraction : Single-crystal X-ray analysis reveals bond angles (e.g., S-C-S in the thiazole ring ≈ 92°) and dihedral angles between aromatic rings, which influence π-π stacking in solid-state forms .
  • Packing Analysis : Investigate intermolecular interactions (e.g., halogen bonds from the 4-fluorobenzyl group) to predict solubility and stability .

Q. What strategies are effective for analyzing contradictory bioactivity data (e.g., high in vitro potency but poor solubility)?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Systematically modify substituents (Table 1) and correlate changes with solubility (measured via HPLC) and activity (e.g., IC₅₀ in enzyme assays) .
  • Prodrug Approaches : Introduce hydrolyzable groups (e.g., acetates) to the sulfide moiety to enhance solubility without compromising activity .

Table 1 : SAR of Key Substituents

Substituent PositionModificationEffect on SolubilityEffect on Bioactivity
Thiazole C5Methyl → Ethyl↓ Aqueous solubility↑ Lipophilicity → ↑ Membrane permeability
Oxadiazole C24-Fluorobenzyl → 4-Chlorobenzyl↓ Solubility in polar solvents↑ Antifungal activity

Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic profile?

  • Methodological Answer :

  • Docking Studies : Use software like AutoDock Vina to predict binding modes with target proteins (e.g., fungal CYP51). Prioritize modifications that enhance hydrogen bonding with active-site residues .
  • ADMET Prediction : Tools like SwissADME assess logP, BBB permeability, and CYP450 inhibition risks. For instance, reducing logP from 4.2 to 3.5 improves aqueous solubility .

Experimental Design & Data Contradictions

Q. How should researchers design dose-response assays to account for off-target effects observed in preliminary studies?

  • Methodological Answer :

  • Counter-Screening : Test the compound against related enzymes (e.g., human CYP450 isoforms) at concentrations 10× the IC₅₀ to identify selectivity .
  • Cytotoxicity Assays : Use MTT assays on mammalian cell lines (e.g., HEK293) to distinguish target-specific activity from general toxicity .

Q. What analytical methods validate purity when HPLC data conflicts with biological assay results?

  • Methodological Answer :

  • LC-MS/MS : Detect trace impurities (e.g., unreacted starting materials) that may interfere with bioassays. Quantify impurities at <0.1% .
  • DSC/TGA : Differential scanning calorimetry identifies polymorphic forms, which may alter dissolution rates and bioavailability .

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